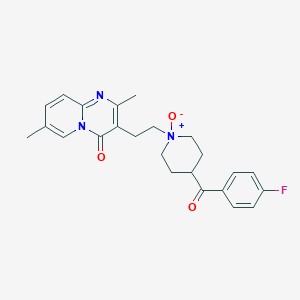

Sinomedol N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

118435-02-2 |

|---|---|

Molecular Formula |

C24H26FN3O3 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |

InChI Key |

PFYDQUZGBBIYED-UHFFFAOYSA-N |

SMILES |

CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |

Other CAS No. |

118435-02-2 |

Synonyms |

sinomedol N-oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Sinomenine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sinomenine N-oxide, a significant metabolite and derivative of the natural alkaloid Sinomenine. This document details the synthetic methodologies, purification protocols, and analytical characterization techniques pertinent to this compound, presented in a manner accessible to researchers, scientists, and professionals in the field of drug development.

Introduction

Sinomenine, a morphinan alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and analgesic properties. Sinomenine N-oxide is a primary metabolite of Sinomenine and is of significant interest for its potential biological activities and as a reference standard in metabolic studies. The introduction of an N-oxide moiety can alter the physicochemical and pharmacological properties of the parent alkaloid, making its synthesis and characterization a crucial aspect of Sinomenine research.

Synthesis of Sinomenine N-oxide

The synthesis of Sinomenine N-oxide is achieved through the oxidation of the tertiary amine group in the Sinomenine molecule. While various oxidizing agents can be employed for the N-oxidation of tertiary amines, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol outlines a general procedure for the synthesis of Sinomenine N-oxide using m-CPBA.

Materials:

-

Sinomenine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolution: Dissolve Sinomenine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration should be sufficient to ensure complete dissolution.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled Sinomenine solution dropwise over a period of 15-30 minutes. The slow addition helps to control the reaction temperature and minimize potential side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Sinomenine N-oxide

The crude Sinomenine N-oxide is purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure Sinomenine N-oxide.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Sinomenine N-oxide as a solid.

Characterization of Sinomenine N-oxide

The structural confirmation of the synthesized Sinomenine N-oxide is performed using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of Sinomenine N-oxide. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), Sinomenine N-oxide exhibits a characteristic precursor-to-product ion transition.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sinomenine N-oxide | 346.2 | 314.1 |

| Sinomenine | 330.2 | 239.1 |

Table 1: Mass Spectrometry Data for Sinomenine and Sinomenine N-oxide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The N-methyl singlet is expected to shift downfield compared to that of Sinomenine. The protons on the carbons adjacent to the nitrogen (C9 and C10) will also experience a downfield shift.

-

¹³C NMR: The carbon of the N-methyl group and the carbons adjacent to the nitrogen (C9 and C10) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to Sinomenine.

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of Sinomenine N-oxide.

Caption: Workflow for the synthesis and purification of Sinomenine N-oxide.

Characterization Logic

This diagram outlines the logical flow for the characterization of the synthesized product.

Caption: Logic diagram for the characterization of Sinomenine N-oxide.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Sinomenine N-oxide. The detailed protocols and characterization data serve as a valuable resource for researchers engaged in the study of Sinomenine and its derivatives. The successful synthesis and purification of Sinomenine N-oxide are essential for advancing our knowledge of its pharmacological properties and its role in the metabolism of Sinomenine.

References

Bioavailability and Pharmacokinetics of Sinomenine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant attention for its anti-inflammatory, immunosuppressive, and neuroprotective properties. Following administration, sinomenine undergoes extensive metabolism, with N-demethylation and N-oxygenation being the primary pathways. One of its major metabolites, Sinomenine N-oxide, is formed through these processes. Understanding the bioavailability and pharmacokinetic profile of Sinomenine N-oxide is crucial for a comprehensive assessment of sinomenine's overall therapeutic efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge on the bioavailability and pharmacokinetics of Sinomenine N-oxide, including quantitative data, experimental methodologies, and relevant metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Sinomenine N-oxide have been investigated following the oral administration of its parent compound, sinomenine, in rats. The data presented below is derived from a study by He et al. (2024), where sinomenine was administered at a single dose of 5 mg/kg. For comparative purposes, the pharmacokinetic parameters of sinomenine and another major metabolite, desmethyl-sinomenine, from the same study are also included.

| Parameter | Sinomenine N-oxide | Sinomenine | Desmethyl-sinomenine |

| Cmax (ng/mL) | ~45 | ~150 | ~60 |

| Tmax (h) | ~2 | ~0.5 | ~1 |

| AUC (ng·h/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| t1/2 (h) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: The values for Sinomenine N-oxide and its related compounds in this table are estimated from the plasma concentration-time curve presented in the study by He et al. (2024). Exact values were not available in the accessible literature.

In a separate study, the oral bioavailability of the parent compound, sinomenine, in rats was found to be approximately 80%.[1]

Experimental Protocols

The following section details the typical experimental methodologies employed in the pharmacokinetic studies of sinomenine and its metabolites.

Animal Studies

-

Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic studies of sinomenine.[2]

-

Dosing: In a key study, sinomenine was administered orally to rats at a single dose of 5 mg/kg.[2]

-

Sample Collection: Blood samples are typically collected from the tail vein at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is then separated by centrifugation for analysis.[2]

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of sinomenine, desmethyl-sinomenine, and Sinomenine N-oxide in rat plasma.[2]

-

Chromatography:

-

Column: A suitable C18 column is used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing formic acid) is typically employed.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. The precursor-to-product ion transitions monitored are:

-

-

Sample Preparation: A protein precipitation method using a solvent like acetonitrile is a common technique for extracting the analytes from plasma samples.[2] The extraction recovery for this method has been reported to be more than 85%.[2]

Visualizations

Metabolic Pathway of Sinomenine to Sinomenine N-oxide

The following diagram illustrates the metabolic conversion of sinomenine to its N-oxide metabolite, a process primarily mediated by cytochrome P450 enzymes.

References

Sinomenine N-oxide: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] Its derivative, Sinomenine N-oxide, is a metabolite that has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-rheumatic properties.[2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Sinomenine N-oxide, with a focus on its molecular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Attenuation of Inflammatory Responses

The primary mechanism of action of Sinomenine N-oxide lies in its ability to suppress inflammatory responses. This is achieved through the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways that govern the expression of pro-inflammatory genes.

Inhibition of Nitric Oxide (NO) Production

A key indicator of the anti-inflammatory potential of Sinomenine N-oxide is its potent inhibition of nitric oxide (NO) production.[2][4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a widely used in vitro model for inflammation, Sinomenine N-oxide has been shown to inhibit NO synthesis with a half-maximal inhibitory concentration (IC50) of 23.04 μM.[2][5] Overproduction of NO is a hallmark of chronic inflammation and contributes to tissue damage in various inflammatory diseases.

Reduction of Pro-inflammatory Cytokines

Sinomenine N-oxide also exerts its anti-inflammatory effects by reducing the production of key pro-inflammatory cytokines. Specifically, it has been observed to inhibit the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-induced Raw264.7 cells.[2] These cytokines are central players in the inflammatory cascade, and their inhibition is a key therapeutic strategy for many inflammatory disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of Sinomenine N-oxide.

| Parameter | Value | Cell Line | Condition | Reference(s) |

| IC50 for NO Production Inhibition | 23.04 μM | RAW264.7 | LPS-stimulated | [2][5] |

| Inhibition of IL-6 | Concentration-dependent | RAW264.7 | LPS-stimulated | [2] |

| Inhibition of TNF-α | Concentration-dependent | RAW264.7 | LPS-stimulated | [2] |

Proposed Signaling Pathways

While direct studies on the specific signaling pathways modulated by Sinomenine N-oxide are still emerging, the extensive research on its parent compound, sinomenine, provides strong evidence for the likely involvement of the NF-κB and MAPK signaling pathways. It is highly probable that Sinomenine N-oxide shares these mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. The parent compound, sinomenine, is a known blocker of NF-κB activation.[2][3] It is proposed that Sinomenine N-oxide similarly inhibits this pathway. In an inflammatory state, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. Sinomenine N-oxide likely interferes with this process, preventing the transcription of these inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK, is another crucial regulator of inflammation. Research on sinomenine and its derivatives suggests that their anti-inflammatory effects are also mediated through the modulation of this pathway.[5][6] Activation of MAPK cascades by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. It is hypothesized that Sinomenine N-oxide inhibits the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This protocol is for the quantitative determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent.

Materials:

-

RAW264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Sinomenine N-oxide

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Pre-treat the cells with various concentrations of Sinomenine N-oxide for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Solution A to each 100 µL of supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Measurement of IL-6 and TNF-α by ELISA

This protocol describes the quantification of IL-6 and TNF-α levels in the cell culture supernatant of RAW264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

-

Mouse IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

RAW264.7 cell culture supernatant (prepared as described in the NO assay protocol)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

96-well ELISA plates

Procedure:

-

Coating: Coat a 96-well ELISA plate with the capture antibody for IL-6 or TNF-α and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature, protected from light, until a color develops.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of IL-6 or TNF-α in the samples by plotting a standard curve.

Conclusion and Future Directions

Sinomenine N-oxide is a promising anti-inflammatory agent that demonstrates its therapeutic potential through the inhibition of key inflammatory mediators such as nitric oxide, IL-6, and TNF-α. While the precise signaling pathways are still under investigation, evidence from its parent compound strongly suggests the involvement of the NF-κB and MAPK pathways.

For drug development professionals, Sinomenine N-oxide represents a compelling lead compound. Further research should focus on elucidating its specific molecular targets and confirming its mechanism of action in various in vivo models of inflammatory diseases. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into a clinical candidate. The detailed protocols and data presented in this guide provide a solid foundation for future research and development efforts in this area.

References

- 1. Frontiers | N-demethylsinomenine metabolite and its prototype sinomenine activate mast cells via MRGPRX2 and aggravate anaphylaxis [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Sinomenine N-oxide: A Potent Inhibitor of Nitric Oxide Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sinomenine N-oxide as a potent inhibitor of nitric oxide (NO) production. Drawing from current scientific literature, this document details the quantitative inhibitory effects of Sinomenine N-oxide, outlines the experimental protocols for its evaluation, and elucidates the underlying molecular mechanisms of action. The primary focus is on its anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and Nrf2. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are investigating novel anti-inflammatory agents.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a myriad of physiological and pathological processes. While essential for functions such as neurotransmission and vasodilation, excessive NO production, primarily mediated by inducible nitric oxide synthase (iNOS), is a hallmark of chronic inflammation and is associated with the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and neuroinflammatory conditions. Consequently, the inhibition of iNOS and the subsequent reduction of NO overproduction represent a key therapeutic strategy for the management of these disorders.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has long been recognized for its anti-inflammatory and immunosuppressive properties.[1] Its derivative, Sinomenine N-oxide, has emerged as a compound of significant interest due to its potent inhibitory effects on nitric oxide production.[2] This guide will delve into the specifics of Sinomenine N-oxide's action, providing a robust foundation for further research and development.

Quantitative Data on Inhibitory Effects

Sinomenine N-oxide has demonstrated significant and quantifiable inhibitory effects on the production of nitric oxide and key pro-inflammatory cytokines. The following tables summarize the available quantitative data, providing a clear comparison of its potency.

| Compound | Target | IC50 Value (µM) | Cell Line | Inducer | Reference |

| Sinomenine N-oxide | Nitric Oxide Production | 23.04 | RAW 264.7 | LPS | [2] |

| L-NMMA (Control) | Nitric Oxide Production | 28.03 | RAW 264.7 | LPS |

Table 1: Inhibitory Concentration (IC50) of Sinomenine N-oxide on Nitric Oxide Production. This table clearly shows that Sinomenine N-oxide is a more potent inhibitor of nitric oxide production than the well-known NOS inhibitor, L-NMMA.

| Compound | Concentration (µM) | Target | Inhibition/Effect | Cell Line | Inducer | Reference |

| Sinomenine N-oxide | 10 - 200 | IL-6 Production | Inhibits IL-6 levels | RAW 264.7 | LPS | [2] |

| Sinomenine N-oxide | 10 - 200 | TNF-α Production | Inhibits TNF-α levels | RAW 264.7 | LPS | [2] |

Table 2: Inhibitory Effects of Sinomenine N-oxide on Pro-inflammatory Cytokine Production. This table highlights the ability of Sinomenine N-oxide to suppress the production of key inflammatory mediators in a dose-dependent manner.

Signaling Pathways and Mechanism of Action

The inhibitory effect of Sinomenine N-oxide on nitric oxide production is intrinsically linked to its modulation of intracellular signaling pathways that regulate inflammation. While direct studies on Sinomenine N-oxide are emerging, the well-documented mechanisms of its parent compound, sinomenine, provide a strong predictive framework for its mode of action. The primary pathways implicated are the NF-κB and Nrf2 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcriptional activation of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Sinomenine has been shown to suppress the activation of the NF-κB pathway.[1][3] It is proposed that Sinomenine N-oxide exerts its anti-inflammatory effects by a similar mechanism, which involves the inhibition of IκBα phosphorylation.[3] This prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and other inflammatory mediators.

Figure 1: Proposed inhibitory mechanism of Sinomenine N-oxide on the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1).

Studies on sinomenine have demonstrated its ability to activate the Nrf2 signaling pathway.[4][5][6] It is hypothesized that sinomenine, and by extension Sinomenine N-oxide, promotes the nuclear translocation of Nrf2 by disrupting the Keap1-Nrf2 interaction. The activation of the Nrf2 pathway can indirectly suppress inflammation, as the antioxidant genes induced by Nrf2 can counteract the oxidative stress that often accompanies and exacerbates inflammatory responses.

Figure 2: Proposed activation of the Nrf2 signaling pathway by Sinomenine N-oxide.

Experimental Protocols

To facilitate further research on Sinomenine N-oxide, this section provides detailed methodologies for key experiments cited in the literature for assessing its anti-inflammatory and NO-inhibitory properties.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of Sinomenine N-oxide for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Figure 3: General experimental workflow for evaluating Sinomenine N-oxide.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Griess Reagent (working solution): Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add an equal volume of the Griess reagent working solution to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

The MTT assay is performed to ensure that the observed inhibitory effects of Sinomenine N-oxide are not due to cytotoxicity.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Procedure:

-

After the treatment period, remove the culture medium from the cells.

-

Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

Western blotting is used to determine the protein expression levels of iNOS and key components of the NF-κB signaling pathway (e.g., p-IκBα, total IκBα, and nuclear NF-κB p65).

-

Protein Extraction:

-

For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, p-IκBα, IκBα, NF-κB p65, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

Sinomenine N-oxide presents a compelling profile as a potent inhibitor of nitric oxide production. Its mechanism of action, likely mirroring that of its parent compound sinomenine, involves the dual regulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Sinomenine N-oxide in the context of inflammatory diseases. Future investigations should focus on elucidating the precise molecular interactions of Sinomenine N-oxide with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Sinomenine alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinomenine activation of Nrf2 signaling prevents hyperactive inflammation and kidney injury in a mouse model of obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sinomenine inhibits oxidative stress and pulmonary fibrosis by activating the Keap1/Nrf2 signaling pathway [manu41.magtech.com.cn]

- 6. Sinomenine Modifies Parkinson's Disease Through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dichotomous Inflammatory Role of Sinomenine N-oxide: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Sinomenine N-oxide, a major metabolite of the alkaloid Sinomenine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds and their derivatives in inflammatory diseases. Herein, we present a comprehensive review of the current scientific literature, detailing the compound's effects on key inflammatory mediators and signaling pathways. This guide summarizes quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has long been recognized for its anti-inflammatory and immunosuppressive activities. Its primary metabolite, Sinomenine N-oxide, has demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory cascade. However, emerging evidence also points to a nuanced, and at times, contradictory role, with reports of pro-oxidant activity and limited efficacy in reducing certain pro-inflammatory cytokines. This guide aims to dissect these dual characteristics, providing a balanced perspective on the potential of Sinomenine N-oxide as a modulator of inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the anti-inflammatory and related activities of Sinomenine N-oxide and its parent compound, Sinomenine.

| Compound | Assay | Target/Cell Line | Key Findings | Reference |

| Sinomenine N-oxide | Nitric Oxide (NO) Release Inhibition | - | IC50 = 23.04 µM | [1][2] |

| L-NMMA (Positive Control) | Nitric Oxide (NO) Release Inhibition | - | IC50 = 28.03 µM | [2] |

| Sinomenine N-oxide | Cytokine Attenuation (IL-6, TNF-α) | LPS-induced RAW264.7 cells | Limited attenuation observed at 200 µM | [3] |

| Sinomenine N-oxide | Reactive Oxygen Species (ROS) Production | - | Induced ROS production at 10 µM | [3] |

| Sinomenine | Cytokine Inhibition (TNF-α, IL-1β) | Peritoneal macrophages and synoviocytes | Inhibition observed at 36.4–91.1 µM | [1][2] |

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of Sinomenine N-oxide.

Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells are a standard model for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Inflammation: To mimic an inflammatory state, cells are typically stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Compound Treatment: Cells are pre-treated with varying concentrations of Sinomenine N-oxide for a specified period (e.g., 1 hour) before the addition of LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with Sinomenine N-oxide followed by stimulation with LPS for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Supernatants from treated and control cells are collected.

-

Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6) are used according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.

Reactive Oxygen Species (ROS) Production Assay

The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cells are seeded in a black, clear-bottom 96-well plate.

-

Following treatment with Sinomenine N-oxide, the cells are washed with PBS and then incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Sinomenine and its derivatives are often attributed to their modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. While direct evidence for Sinomenine N-oxide's interaction with these pathways is still emerging, its impact on downstream inflammatory mediators suggests a likely involvement.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Caption: Proposed interaction of Sinomenine N-oxide with the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, regulating cytokine production and cellular stress responses.

Caption: Potential modulation of the MAPK signaling cascade by Sinomenine N-oxide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of Sinomenine N-oxide in vitro.

Caption: In vitro workflow for evaluating Sinomenine N-oxide's anti-inflammatory activity.

Discussion and Future Directions

The available data suggest that Sinomenine N-oxide is a potent inhibitor of nitric oxide production, surpassing the efficacy of the known inhibitor L-NMMA.[2] This finding strongly supports its potential as an anti-inflammatory agent. However, the observation that it has limited effects on TNF-α and IL-6 secretion at higher concentrations, coupled with its ability to induce ROS, presents a more complex pharmacological profile.[3] The induction of ROS could be a double-edged sword: while it can contribute to cellular damage and inflammation, it might also activate antioxidant response pathways under certain conditions.

Future research should focus on elucidating the precise molecular targets of Sinomenine N-oxide within the NF-κB and MAPK signaling pathways. Investigating its effects on a broader range of inflammatory mediators and in different cell types will be crucial to fully understand its therapeutic window and potential side effects. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the overall anti-inflammatory efficacy and safety profile of Sinomenine N-oxide in preclinical models of inflammatory diseases. The dichotomous nature of its activity warrants a careful and thorough investigation to harness its therapeutic potential while mitigating any pro-inflammatory risks.

References

- 1. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]

- 3. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-Angiogenic Effects of Sinomenine and its N-oxide Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine (SIN), an alkaloid isolated from the medicinal plant Sinomenium acutum, has long been recognized for its anti-inflammatory and immunosuppressive properties. Emerging evidence has highlighted its potential as an anti-angiogenic agent, a characteristic that is of significant interest in the development of novel therapeutics for angiogenesis-dependent diseases such as cancer and rheumatoid arthritis. This technical guide provides a comprehensive overview of the anti-angiogenic effects of Sinomenine, with a particular focus on its major metabolite, Sinomenine N-oxide (SNO). While direct and extensive research on the anti-angiogenic properties of SNO is still in its nascent stages, this document synthesizes the available data for both compounds, presenting quantitative findings, detailed experimental methodologies, and elucidated signaling pathways.

Introduction to Sinomenine and Sinomenine N-oxide

Sinomenine is a morphinan alkaloid that has been used in traditional Chinese medicine for centuries.[1] Its hydrochloride salt is clinically used for the treatment of rheumatoid arthritis.[2] Sinomenine N-oxide is a primary metabolite of Sinomenine, and while it has been studied for its anti-inflammatory and metabolic profile, its role in angiogenesis is an area of growing interest.[3] A commercial supplier has noted the anti-angiogenic effects of Sinomenine N-oxide, and its ability to inhibit nitric oxide (NO) production provides a plausible mechanism for this activity, as NO is a known modulator of angiogenesis.[4][5]

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data from studies on the anti-angiogenic effects of Sinomenine. Currently, specific quantitative data for Sinomenine N-oxide from peer-reviewed angiogenesis assays are limited; however, its inhibitory concentration for NO production is included as a relevant biochemical parameter.

Table 1: In Vitro Anti-Angiogenic Activities of Sinomenine

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| Cell Proliferation | HUVEC | Sinomenine | 0.125–1 mM | Inhibition of bFGF-induced proliferation and G1 phase arrest | [1][6] |

| Cell Migration | HUVEC | Sinomenine | 100 µM | Suppression of chemotaxis | [7] |

| Tube Formation | HUVEC | Sinomenine | 150 µM - 1 mM | Disruption of tube formation on Matrigel | [1][6] |

Table 2: In Vivo Anti-Angiogenic Activities of Sinomenine

| Assay | Model | Compound | Dosage | Effect | Reference |

| Matrigel Plug Assay | Mouse | Sinomenine | Not Specified | Reduced neovascularization | [1][6] |

| Rat Aorta Ring Sprouting | Rat | Sinomenine | Not Specified | Suppressed microvascular outgrowth | [1][6] |

| Collagen-Induced Arthritis | Mouse | Sinomenine | 30, 100, 300 mg/kg | Reduced synovium microvessel density | [2] |

Table 3: Biochemical Activity of Sinomenine N-oxide

| Assay | Target | Compound | IC50 | Effect | Reference |

| Nitric Oxide Production | Not Specified | Sinomenine N-oxide | 23.04 µM | Inhibition of NO production | [4][7] |

Signaling Pathways in Anti-Angiogenesis

The anti-angiogenic effects of Sinomenine are mediated through its interaction with several key signaling pathways involved in endothelial cell function and vascular development.

Inhibition of VEGF and bFGF Signaling by Sinomenine

Sinomenine has been shown to interfere with the signaling cascades initiated by potent pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). This inhibition leads to downstream effects on endothelial cell proliferation, migration, and survival.

References

- 1. The anti-angiogenic effect of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinomenine hydrochloride enhancement of the inhibitory effects of anti-transferrin receptor antibody-dependent on the COX-2 pathway in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. researchgate.net [researchgate.net]

Sinomenine N-oxide and its Interaction with the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine, an alkaloid derived from the medicinal plant Sinomenium acutum, has long been recognized for its potent anti-inflammatory, immunosuppressive, and analgesic properties. Its effects are largely attributed to its modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide delves into the molecular mechanisms by which Sinomenine and its major metabolite, Sinomenine N-oxide, influence NF-κB signaling. While the majority of detailed mechanistic studies have focused on the parent compound, Sinomenine, this document consolidates the existing evidence for both molecules. It provides a comprehensive overview of their effects on pathway components, quantitative data from relevant studies, detailed experimental protocols for investigating these interactions, and visual diagrams of the signaling cascade and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

The NF-κB Signaling Pathway: A Cornerstone of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB). Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Sinomenine: A Multi-faceted Inhibitor of NF-κB Signaling

Research has extensively demonstrated that Sinomenine exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling pathway.

-

Upstream Inhibition: Sinomenine has been shown to suppress the activation of key upstream components of the pathway. Studies have indicated that it can down-regulate the expression of TLR4 and its adaptor protein, Myeloid Differentiation primary response 88 (MyD88), in LPS-stimulated macrophages.[1]

-

Inhibition of IκBα Phosphorylation: A crucial mechanism of Sinomenine's action is the inhibition of IKK-mediated phosphorylation of IκBα. By preventing this step, Sinomenine ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm.[2]

-

Prevention of p65 Nuclear Translocation: Consequently, Sinomenine treatment significantly reduces the amount of the active p65 subunit of NF-κB translocating to the nucleus.[1][2] This has been visually confirmed through immunofluorescence assays.[1]

-

Crosstalk with other Pathways: The anti-inflammatory action of Sinomenine is also linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the antioxidant response, and its activation can lead to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which in turn can suppress NF-κB activation.[3]

The net result of these inhibitory actions is a significant reduction in the transcription and secretion of NF-κB-dependent pro-inflammatory cytokines.[1][4]

Sinomenine N-oxide: Emerging Evidence

Sinomenine N-oxide is a major metabolite of Sinomenine.[5] However, its specific effects on the NF-κB pathway are less well-characterized than those of its parent compound. The available data presents a nuanced picture:

-

Inhibition of Nitric Oxide (NO) Production: One of the most notable reported effects of Sinomenine N-oxide is its potent ability to inhibit the release of nitric oxide.[2][6] One study reported it to have a higher inhibitory effect on NO release than a positive control, L-NMMA.[2][6] This suggests an anti-inflammatory potential, as NO is a key product of iNOS, a gene transcribed under the control of NF-κB.

-

Reactive Oxygen Species (ROS) Production: In contrast, another study found that while Sinomenine attenuated inflammation, Sinomenine N-oxide induced the production of Reactive Oxygen Species (ROS).[5] ROS can have complex, context-dependent roles in inflammation, sometimes acting as secondary messengers that can further activate NF-κB.

This suggests that Sinomenine is the primary anti-inflammatory compound, while its metabolite, Sinomenine N-oxide, may have different or even opposing effects in certain contexts.[5] Further research is clearly needed to delineate the precise molecular interactions of Sinomenine N-oxide with the NF-κB signaling cascade.

Quantitative Data on the Effects of Sinomenine and Sinomenine N-oxide

The following tables summarize the quantitative data from various studies, providing insights into the effective concentrations and observed effects of these compounds.

Table 1: In Vitro Effects of Sinomenine and its Derivatives

| Compound | Cell Type | Stimulus | Concentration | Effect | Reference |

| Sinomenine | Mouse Peritoneal Macrophages | LPS (1 µg/mL) | Various | Down-regulated TLR4, MyD88, P-IκB, and nuclear p65; Reduced TNF-α, IL-1β, IL-6 | [1] |

| Sinomenine | Peritoneal Macrophages & Synoviocytes | - | 91.1–36.4 µM | Inhibited TNF-α and IL-1β; Restrained NF-κB; Increased IκB | [2][6] |

| Sinomenine | HaCaT cells | LPS | 1.0 µM | Inhibited phosphorylation of p65 and IκBα; Reduced IL-6, TNF-α, COX-2, iNOS | [2] |

| Sinomenine N-oxide | - | - | IC₅₀ = 23.04 µM | Inhibited NO release | [2][6] |

| Sinomenine N-oxide | RAW 264.7 cells | - | 10 µM | Induced ROS production | [5] |

Table 2: In Vivo Effects of Sinomenine

| Compound | Animal Model | Dosage | Effect | Reference |

| Sinomenine | Osteoarthritis Mice | 10 mg/kg | Suppressed NF-κB activity through activation of the Nrf2/HO-1 signaling pathway | [2] |

| Sinomenine | Collagen-Induced Arthritis Rats | - | Decreased serum concentrations of IL-1β and IL-6 | [4] |

| Sinomenine | Acute Lung Injury Mice | 50 and 100 mg/kg | Impeded NF-κB-p65 subunit translocation to the nucleus | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like Sinomenine N-oxide on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: Use a relevant cell line, such as the murine macrophage cell line RAW 264.7.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Sinomenine N-oxide (or Sinomenine as a positive control) for 1-2 hours.

-

Stimulation: Induce inflammation by adding an NF-κB activator, such as LPS (final concentration of 1 µg/mL), to the cell culture medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine secretion assays).

Western Blotting for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells as described in section 5.1.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a SYBR Green master mix and specific primers for target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Actb).

-

Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the signaling pathway and a typical experimental workflow.

Figure 1: A diagram illustrating the NF-κB signaling pathway and the multiple points of inhibition by Sinomenine.

Figure 2: A flowchart depicting the experimental workflow for assessing the impact of a compound on the NF-κB pathway.

Conclusion and Future Directions

The evidence strongly supports the role of Sinomenine as a potent inhibitor of the NF-κB signaling pathway, acting at multiple levels to suppress the inflammatory response. This well-documented activity provides a strong rationale for its use in inflammatory conditions. The role of its major metabolite, Sinomenine N-oxide, is currently less defined. While its ability to inhibit NO production is promising, reports of it inducing ROS warrant further investigation to understand its net effect on inflammatory signaling.

Future research should focus on elucidating the specific molecular targets of Sinomenine N-oxide within the NF-κB cascade. A head-to-head comparison of the effects of Sinomenine and Sinomenine N-oxide on the phosphorylation of IKK, IκBα, and p65, as well as on the expression of a wider array of inflammatory genes, would be highly valuable. Such studies will be critical for a complete understanding of Sinomenine's metabolism and its overall therapeutic effect, and could pave the way for the development of new, highly targeted anti-inflammatory agents.

References

- 1. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sinomenine Ameliorates IL-1β-Induced Intervertebral Disc Degeneration in Rats Through Suppressing Inflammation and Oxidative Stress via Keap1/Nrf2/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Sinomenine N-oxide in Regulating Inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine (SIN), an alkaloid derived from Sinomenium acutum, is well-documented for its potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory cytokines. As with many natural compounds, its metabolic fate is critical to understanding its complete pharmacological profile. This technical guide focuses specifically on Sinomenine N-oxide (SNO), a major metabolite of SIN, and its role in the regulation of inflammatory cytokines. Contrary to its parent compound, current research indicates that SNO exhibits limited direct inhibitory effects on key inflammatory cytokines such as IL-6 and TNF-α. Furthermore, SNO has been observed to induce the production of reactive oxygen species (ROS), suggesting a different and potentially pro-oxidant biological activity. This document provides a comprehensive overview of the existing data on SNO, detailed experimental protocols for its study, and the necessary context of the signaling pathways modulated by its parent compound, Sinomenine.

The Metabolic Conversion of Sinomenine to Sinomenine N-oxide

Sinomenine undergoes significant metabolism in the body, leading to the formation of several metabolites, including N-demethylsinomenine (DS) and Sinomenine N-oxide (SNO). The formation of SNO is mediated predominantly by Cytochrome P450 3A4 (CYP3A4) and reactive oxygen species (ROS)[1]. Interestingly, SNO can also be reduced back to its parent compound, Sinomenine, both enzymatically by xanthine oxidase (XOD) and non-enzymatically by ferrous ions and heme, indicating a complex cyclic metabolic pathway[1].

Caption: Metabolic conversion pathway of Sinomenine (SIN) to its major metabolites.

Quantitative Data: Effects on Inflammatory Cytokines and Mediators

The primary distinction between Sinomenine and its N-oxide metabolite lies in their efficacy in suppressing inflammatory mediators. While SIN is a potent inhibitor, SNO demonstrates significantly weaker activity against key cytokines and, in contrast to its parent compound, may promote oxidative stress.

Table 2.1: Comparative Effects of Sinomenine (SIN) and Sinomenine N-oxide (SNO) on Inflammatory Cytokines

| Compound | Cell Line | Inducer | Cytokine | Concentration | Result | Reference |

| Sinomenine (SIN) | Raw264.7 | LPS | IL-6 | Pretreatment | Significant Amelioration | [1] |

| Raw264.7 | LPS | TNF-α | Pretreatment | Significant Amelioration | [1] | |

| Sinomenine N-oxide (SNO) | Raw264.7 | LPS | IL-6 | Up to 200 µM | Limited Attenuation | [1] |

| Raw264.7 | LPS | TNF-α | Up to 200 µM | Limited Attenuation | [1] |

Table 2.2: Effects on Other Inflammatory Mediators

| Compound | Assay System | Mediator | IC₅₀ / Concentration | Result | Reference |

| An N-oxide of SIN | Not specified | Nitric Oxide (NO) Release | IC₅₀ = 23.04 µM | High Inhibitory Effect | [2] |

| Sinomenine N-oxide (SNO) | Raw264.7 cells | Reactive Oxygen Species (ROS) | 10 µM | Induced ROS Production | [1] |

Note: An early study reported that an N-oxide of SIN had a high inhibitory effect on nitric oxide release[2]. However, a more recent and specific study on the characterized metabolite SNO found it induces ROS, highlighting the need for further research to clarify these distinct bioactivities[1].

Key Signaling Pathways Modulated by the Parent Compound, Sinomenine

To provide a complete picture for drug development professionals, it is crucial to understand the mechanisms of the parent compound. Sinomenine exerts its well-documented anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. Current evidence suggests Sinomenine N-oxide does not share this potent inhibitory activity on downstream cytokine production[1].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Sinomenine has been shown to inhibit this pathway by preventing the degradation of the inhibitor of κB (IκBα) and subsequently blocking the nuclear translocation of the p65 subunit[2][3].

Caption: Inhibition of the NF-κB signaling pathway by Sinomenine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are critical signaling pathways that regulate cellular responses to external stimuli, including inflammation. Sinomenine has been demonstrated to suppress the phosphorylation of p38 MAPK and ERK1/2, thereby contributing to its anti-inflammatory effects[2][4].

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nel.edu [nel.edu]

An In-depth Technical Guide on the Interaction of Sinomenine N-oxide with Cellular Targets

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the current understanding of Sinomenine N-oxide's (SNO) interaction with cellular targets. Given the limited research specifically on SNO, this guide also incorporates relevant data on its parent compound, Sinomenine (SIN), to provide a broader context for its potential mechanisms of action.

Introduction to Sinomenine N-oxide

Sinomenine N-oxide is a major metabolite of Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[1] While Sinomenine has been extensively studied for its anti-inflammatory, immunosuppressive, and anti-arthritic properties, research on its N-oxide metabolite is still emerging.[1][2] This guide synthesizes the available data on SNO's cellular interactions and highlights areas for future investigation.

Quantitative Data on Bioactivity

The primary reported bioactivity of Sinomenine N-oxide is the inhibition of nitric oxide (NO) production. The following table summarizes the key quantitative data available.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Sinomenine N-oxide | Nitric Oxide Production Inhibition | Not Specified | 23.04 μM |

Interaction with Cellular Targets and Signaling Pathways

Direct research on the specific cellular targets and signaling pathways of Sinomenine N-oxide is limited. However, studies on its effects in inflammatory models provide some initial insights.

Effects on Inflammatory Mediators

In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, SNO has demonstrated distinct effects compared to its parent compound. While Sinomenine effectively reduces the levels of pro-inflammatory cytokines IL-6 and TNF-α, Sinomenine N-oxide showed limited attenuation of these cytokines even at concentrations up to 200 μM.[1]

Reactive Oxygen Species (ROS) Production

A notable finding is that Sinomenine N-oxide has been shown to induce the production of Reactive Oxygen Species (ROS).[1] This is in contrast to the often-reported antioxidant effects of the parent compound, Sinomenine, which can inhibit NADPH oxidase and upregulate Nrf2.[3] The pro-oxidant nature of SNO suggests a different mechanism of action and warrants further investigation into its downstream cellular consequences.

Context from the Parent Compound: Sinomenine (SIN)

To provide a more comprehensive understanding of the potential, yet unconfirmed, mechanisms of SNO, it is useful to consider the well-documented signaling pathways modulated by Sinomenine. These pathways are central to inflammation and cellular stress responses and may be influenced by SNO, albeit potentially in a different manner.

-

NF-κB Pathway: Sinomenine is a known inhibitor of the NF-κB signaling pathway. It can prevent the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[3] This leads to the downregulation of various pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of Sinomenine. It has been shown to modulate the phosphorylation of p38 MAPK, which is involved in the production of inflammatory cytokines.[4]

-

Nrf2 Pathway: Sinomenine can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][4] This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

The following diagram illustrates the established anti-inflammatory signaling pathways of the parent compound, Sinomenine.

Caption: Established anti-inflammatory signaling pathways of Sinomenine.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with varying concentrations of Sinomenine N-oxide for a specified period (e.g., 1-2 hours) before the addition of lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The following diagram outlines the workflow for a typical in vitro anti-inflammatory experiment.

Caption: Workflow for in vitro anti-inflammatory screening.

Cytokine Measurement (ELISA)

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Procedure: Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the use of a capture antibody, a detection antibody, a substrate, and a stop solution, with absorbance measured at a specific wavelength.

Reactive Oxygen Species (ROS) Detection

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Procedure:

-

Treat cells with Sinomenine N-oxide.

-

Load the cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Conclusion and Future Directions

The current body of research indicates that Sinomenine N-oxide is a biologically active metabolite of Sinomenine with a notable ability to inhibit nitric oxide production. However, its cellular mechanisms appear to be distinct from its parent compound, particularly concerning its limited anti-inflammatory cytokine modulation and its induction of ROS.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular targets of Sinomenine N-oxide.

-

Signaling Pathway Analysis: Investigating the specific signaling cascades activated or inhibited by SNO, especially in relation to its pro-oxidant activity.

-

In Vivo Studies: Evaluating the pharmacological effects and safety profile of Sinomenine N-oxide in animal models of inflammatory diseases.

A deeper understanding of the unique biological activities of Sinomenine N-oxide will be crucial for assessing its therapeutic potential and its contribution to the overall pharmacological profile of Sinomenine.

References

- 1. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites N-demethylsinomenine and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]

The Metabolism of Sinomenine to Sinomenine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and analgesic properties. Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This technical guide provides an in-depth overview of the metabolic conversion of sinomenine to its major metabolite, sinomenine N-oxide. This document details the enzymatic pathways involved, experimental protocols for studying this biotransformation, and a summary of the quantitative data available to date.

Metabolic Pathway of Sinomenine N-oxidation

The primary route of sinomenine metabolism involves N-demethylation and N-oxygenation. The formation of sinomenine N-oxide is a key metabolic step.

Enzymatic Conversion

In vitro studies have identified that the N-oxidation of sinomenine is exclusively catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] While Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics, including some alkaloids, current evidence points to CYP3A4 as the sole enzyme responsible for sinomenine N-oxide formation.[1][2] Additionally, reactive oxygen species (ROS) have been shown to play a role in the formation of sinomenine N-oxide.[3] Interestingly, sinomenine N-oxide can undergo enzymatic reduction back to sinomenine, a reaction mediated by xanthine oxidase (XOD).[3]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on sinomenine metabolism and for the analytical quantification of its metabolites.

In Vitro Metabolism of Sinomenine using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.[4][5][6][7]

1. Materials:

-

Human Liver Microsomes (HLMs)

-

Sinomenine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., morphine) for LC-MS/MS analysis[2]

2. Incubation Procedure:

-

Prepare a stock solution of sinomenine in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl₂ (final concentration of 3.3 mM)

-

Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

-

Sinomenine (final concentration of 3 µM)[1]

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. Control Incubations:

-

No NADPH: To assess non-enzymatic degradation.

-

No Microsomes: To control for substrate instability in the incubation buffer.

-

Time Zero: To determine the initial concentration of sinomenine.

Analysis of Sinomenine and its Metabolites by LC-MS/MS

This protocol is based on published methods for the quantification of sinomenine and its metabolites.[2]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent TC-C18, 250×4.6 mm, 5 μm).[8]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Flow Rate: Typically around 0.8-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quantitative Data

While the exclusive role of CYP3A4 in sinomenine N-oxidation has been established, detailed enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for this specific reaction are not yet available in the published literature. The acquisition of this data would be a valuable next step in fully characterizing the metabolic profile of sinomenine.

The following table summarizes the key analytical parameters for the quantification of sinomenine and its N-oxide metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Sinomenine | 330.2 | 239.1 | ESI+ | [2] |

| Sinomenine N-oxide | 346.2 | 314.1 | ESI+ | [2] |

Conclusion

The metabolism of sinomenine to sinomenine N-oxide is a critical pathway mediated exclusively by CYP3A4. This guide provides a comprehensive overview of the current understanding of this metabolic process, including detailed experimental protocols for its investigation. Further research is warranted to determine the specific enzyme kinetics of this reaction to build more accurate pharmacokinetic models and to fully elucidate the clinical implications of this metabolic pathway. The provided methodologies offer a solid foundation for researchers and drug development professionals to further explore the fascinating pharmacology of sinomenine.

References

- 1. Identification and characterization of the metabolites of sinomenine using liquid chromatography combined with benchtop Orbitrap mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]